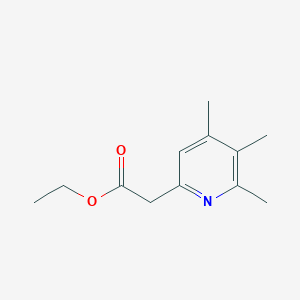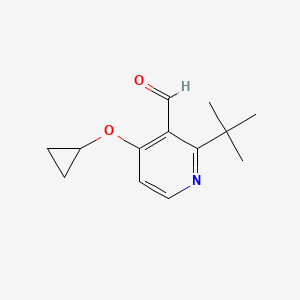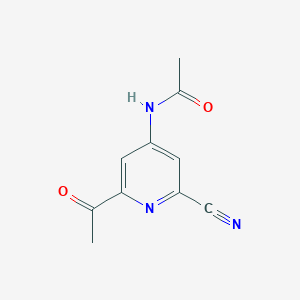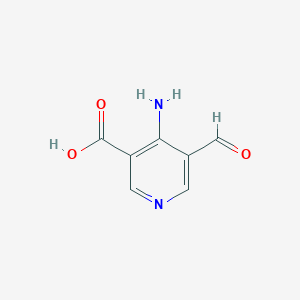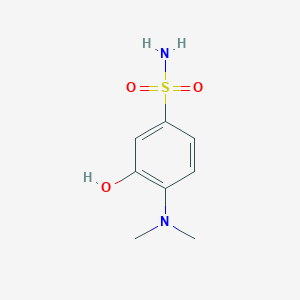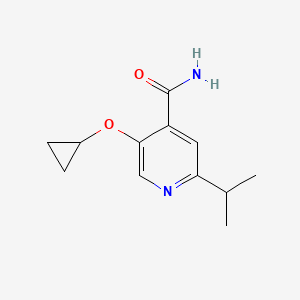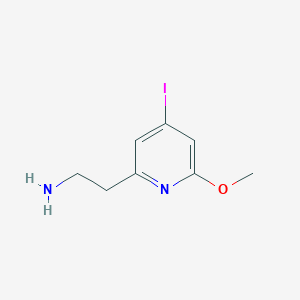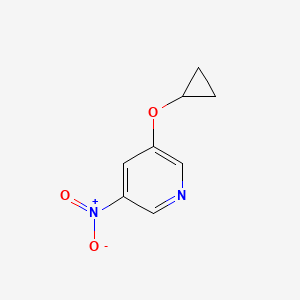
4-Chloro-3-(chloromethyl)-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(chloromethyl)-5-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a chlorinated derivative of pyridine, which is a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-5-methylpyridine typically involves the chlorination of 3-(chloromethyl)-5-methylpyridine. One common method is the reaction of 3-(chloromethyl)-5-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(chloromethyl)-5-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-(chloromethyl)-5-methylpyridine and 4-thio-3-(chloromethyl)-5-methylpyridine.
Oxidation Reactions: The major product is 4-chloro-3-(chloromethyl)-5-carboxypyridine.
Reduction Reactions: Products include 4-chloro-3-(methyl)-5-methylpyridine.
Scientific Research Applications
4-Chloro-3-(chloromethyl)-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated pyridines on biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact molecular pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated aromatic compound with similar reactivity.
4-Chloro-3-(chloromethyl)phenol: Shares the chloromethyl group and similar substitution patterns.
4-Chloro-3-(methyl)pyridine: Lacks the chloromethyl group but has similar structural features.
Uniqueness
4-Chloro-3-(chloromethyl)-5-methylpyridine is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and makes the compound valuable for specific synthetic applications.
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
4-chloro-3-(chloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-3-10-4-6(2-8)7(5)9/h3-4H,2H2,1H3 |
InChI Key |
WFWJWBAIGNCBRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


